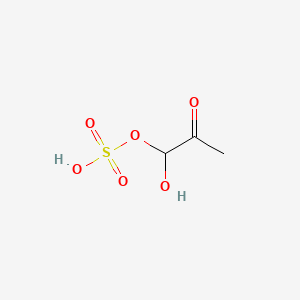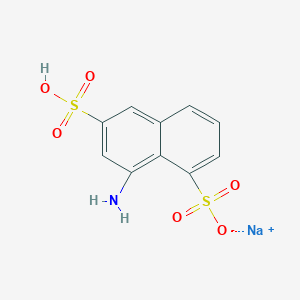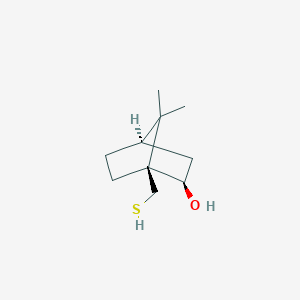
(1S)-(-)-10-Mercaptoisoborneol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-(-)-10-Mercaptoisoborneol is a chiral organosulfur compound with a unique structure that includes a mercapto group (-SH) attached to an isoborneol skeleton. This compound is known for its distinctive odor and is used in various chemical and industrial applications due to its reactivity and chiral properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-(-)-10-Mercaptoisoborneol typically involves the reduction of camphor derivatives. One common method is the reduction of 10-camphorsulfonic acid using thiol reagents under controlled conditions. The reaction is carried out in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent like tetrahydrofuran (THF) or ethanol.
Industrial Production Methods: Industrial production of this compound often involves large-scale reduction processes using similar reagents but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or distillation to ensure the desired enantiomeric purity and chemical stability.
Analyse Chemischer Reaktionen
Types of Reactions: (1S)-(-)-10-Mercaptoisoborneol undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form more stable derivatives.
Substitution: The mercapto group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, and other oxidizing agents.
Reduction: LiAlH4, NaBH4.
Substitution: Various alkyl halides and nucleophiles.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced sulfur-containing compounds.
Substitution: Substituted isoborneol derivatives.
Wissenschaftliche Forschungsanwendungen
(1S)-(-)-10-Mercaptoisoborneol is utilized in several scientific research fields:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications due to its unique chiral properties.
Industry: Used in the synthesis of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of (1S)-(-)-10-Mercaptoisoborneol involves its interaction with various molecular targets through its mercapto group. This group can form covalent bonds with electrophilic centers in biological molecules, leading to modifications in their structure and function. The compound’s chiral nature also allows it to interact selectively with specific enzymes and receptors, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
(1R)-(+)-10-Mercaptoisoborneol: The enantiomer of (1S)-(-)-10-Mercaptoisoborneol with similar chemical properties but different biological activities.
Camphor: A structurally related compound used in various applications.
Isoborneol: A precursor in the synthesis of this compound.
Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct reactivity and selectivity in chemical and biological systems. Its mercapto group also provides a versatile functional handle for various chemical transformations.
This comprehensive overview highlights the significance of this compound in various fields, emphasizing its unique properties and applications
Eigenschaften
Molekularformel |
C10H18OS |
|---|---|
Molekulargewicht |
186.32 g/mol |
IUPAC-Name |
(1S,2R,4R)-7,7-dimethyl-1-(sulfanylmethyl)bicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C10H18OS/c1-9(2)7-3-4-10(9,6-12)8(11)5-7/h7-8,11-12H,3-6H2,1-2H3/t7-,8-,10-/m1/s1 |
InChI-Schlüssel |
PYQMNINTTPIRIT-NQMVMOMDSA-N |
Isomerische SMILES |
CC1([C@@H]2CC[C@]1([C@@H](C2)O)CS)C |
Kanonische SMILES |
CC1(C2CCC1(C(C2)O)CS)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


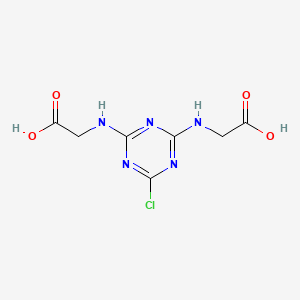
![1-Methyl-4-[2-[2-[(e)-2-(3-methyloxazol-5-yl)vinyl]phenoxy]ethyl]piperazine dihydrochloride](/img/structure/B13813420.png)
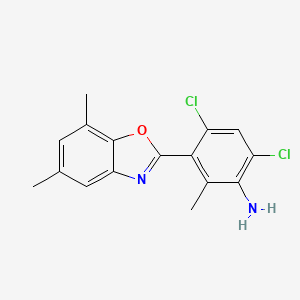
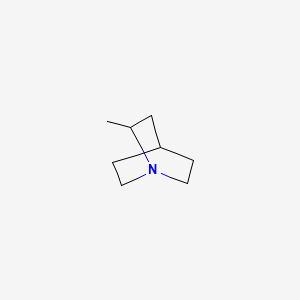
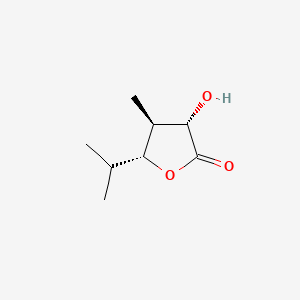
![9-(2,2-Dimethyl-1-oxopropyl)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B13813448.png)
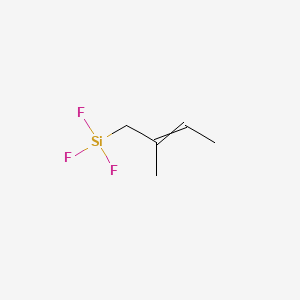
![(1R,4R,7R)-7-Nitrobicyclo[2.2.2]oct-2-ene](/img/structure/B13813457.png)
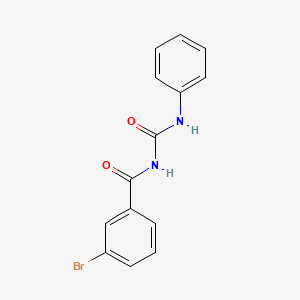
![7-Methoxy-9-methyl-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B13813465.png)
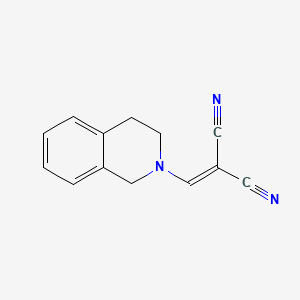
![Furo[3,2-e]benzothiazole (9CI)](/img/structure/B13813482.png)
